Methyl 2-(prop-2-yn-1-yloxy)propanoate
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Overview
Description
Methyl 2-(prop-2-yn-1-yloxy)propanoate is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is an ester derived from propanoic acid and is characterized by the presence of a prop-2-yn-1-yloxy group attached to the second carbon of the propanoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(prop-2-yn-1-yloxy)propanoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(prop-2-yn-1-yloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the prop-2-yn-1-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(prop-2-yn-1-yloxy)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(prop-2-yn-1-yloxy)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. Additionally, the prop-2-yn-1-yloxy group can act as a reactive site for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(prop-2-yn-1-yloxy)butanoate: Similar structure with an additional carbon in the alkyl chain.
Ethyl 2-(prop-2-yn-1-yloxy)propanoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 2-(prop-2-yn-1-yloxy)acetate: Similar structure with a shorter alkyl chain.
Uniqueness
Methyl 2-(prop-2-yn-1-yloxy)propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the prop-2-yn-1-yloxy group allows for versatile chemical transformations, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 2-prop-2-ynoxypropanoate |
InChI |
InChI=1S/C7H10O3/c1-4-5-10-6(2)7(8)9-3/h1,6H,5H2,2-3H3 |
InChI Key |
JWBIJGCMAURQHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OCC#C |
Origin of Product |
United States |
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